molecular formula C21H22Cl2N2OS B8488035 5-{3-[4-(2,3-Dichlorophenyl)piperidin-1-yl]propoxy}-1,3-benzothiazole

5-{3-[4-(2,3-Dichlorophenyl)piperidin-1-yl]propoxy}-1,3-benzothiazole

Cat. No. B8488035
M. Wt: 421.4 g/mol
InChI Key: URYZTMIOHYGTNJ-UHFFFAOYSA-N
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Description

5-{3-[4-(2,3-Dichlorophenyl)piperidin-1-yl]propoxy}-1,3-benzothiazole is a useful research compound. Its molecular formula is C21H22Cl2N2OS and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-{3-[4-(2,3-Dichlorophenyl)piperidin-1-yl]propoxy}-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{3-[4-(2,3-Dichlorophenyl)piperidin-1-yl]propoxy}-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H22Cl2N2OS

Molecular Weight

421.4 g/mol

IUPAC Name

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole

InChI

InChI=1S/C21H22Cl2N2OS/c22-18-4-1-3-17(21(18)23)15-7-10-25(11-8-15)9-2-12-26-16-5-6-20-19(13-16)24-14-27-20/h1,3-6,13-15H,2,7-12H2

InChI Key

URYZTMIOHYGTNJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CCCOC3=CC4=C(C=C3)SC=N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of intermediate 26 (218 mg, 0.8 mmol) and NaI (240 mg, 1.6 mmol) in CH3CN was heated to reflux for 30 min and then cooled to rt. Intermediate 47 (320 mg, 1.2 mmol) and anhydrous K2CO3 (442 mg, 3.8 mmol) were added to the mixture. The resulting mixture was heated to reflux and stirred overnight. Precipitated crystals were filtered off and the filtrate was evaporated under reduced pressure. The residue was extracted with EtOAc. The combined EtOAc layers were washed with brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with DCM/MeOH=30:1) to give 5-(3-(4-(2,3-dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole (compound 22) (211 mg, 56%). 1H NMR (300 MHz, CDCl3): δ 8.98 (s, 1H), 7.80 (d, J=8.7 Hz, 1H), 7.62 (d, J=3.0 Hz, 1H), 7.34-7.31 (m, 1H), 7.24-7.18 (m, 3H), 7.15-7.09 (m, 1H), 4.15 (t, J=5.7 Hz, 2H), 3.18-3.12 (m, 3H), 2.70-2.66 (m, 2H), 2.27-2.19 (m, 2H), 2.17-2.10 (m, 2H), 1.92-1.81 (m, 4H). HPLC: 99%, RT 2.622 min. MS (ESI) m/z 421.1 [M+H]+. mp: 114-116° C.
Quantity
218 mg
Type
reactant
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
Quantity
442 mg
Type
reactant
Reaction Step Two

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